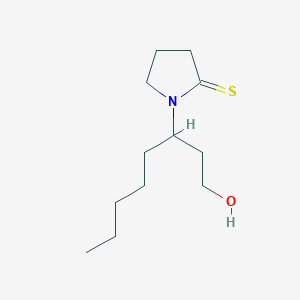
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyrrolidine ring fused with a thione group and a hydroxyoctyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione typically involves the thionation of the respective lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method involves the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by the attack of an anionic intermediate on an isothiocyanate group, leading to thiopyrrolidone ring closure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(1-Ketooctan-3-yl)pyrrolidine-2-thione.
Reduction: Formation of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thiol.
Substitution: Formation of various substituted pyrrolidine-2-thione derivatives.
Scientific Research Applications
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Pyrrolidine-2-thione: Lacks the hydroxyoctyl side chain, making it less hydrophobic.
1-(1-Hydroxyhexan-3-yl)pyrrolidine-2-thione: Similar structure but with a shorter alkyl chain.
1-(1-Hydroxydecan-3-yl)pyrrolidine-2-thione: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C12H23NOS |
|---|---|
Molecular Weight |
229.38 g/mol |
IUPAC Name |
1-(1-hydroxyoctan-3-yl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H23NOS/c1-2-3-4-6-11(8-10-14)13-9-5-7-12(13)15/h11,14H,2-10H2,1H3 |
InChI Key |
PFCRYJIAYNQLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCO)N1CCCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















